molecular formula C12H11ClO5S B14171672 Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-YL carbonate CAS No. 313529-94-1

Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-YL carbonate

Cat. No.: B14171672
CAS No.: 313529-94-1
M. Wt: 302.73 g/mol
InChI Key: KVBWTNHOSYLTLI-UHFFFAOYSA-N
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Description

Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate is a chemical compound with the molecular formula C12H11ClO5S. It is known for its unique structure, which includes a benzoxathiol ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate typically involves the reaction of 5-chloro-2-oxo-1,3-benzoxathiol with butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals

Mechanism of Action

The mechanism of action of Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate
  • Ethyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate

Uniqueness

Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and applications in various fields .

Properties

CAS No.

313529-94-1

Molecular Formula

C12H11ClO5S

Molecular Weight

302.73 g/mol

IUPAC Name

butyl (5-chloro-2-oxo-1,3-benzoxathiol-6-yl) carbonate

InChI

InChI=1S/C12H11ClO5S/c1-2-3-4-16-11(14)17-8-6-9-10(5-7(8)13)19-12(15)18-9/h5-6H,2-4H2,1H3

InChI Key

KVBWTNHOSYLTLI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Cl

Origin of Product

United States

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